B1577371 MicrocinJ25

MicrocinJ25

Cat. No.: B1577371
Attention: For research use only. Not for human or veterinary use.
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Description

Macrolactam Ring Formation and Threaded Tail Architecture

The macrolactam ring of Microcin J25 consists of eight amino acid residues spanning from glycine-1 to glutamic acid-8, with the ring closure formed by an isopeptide bond between the alpha-amino group of the amino-terminal glycine and the gamma-carboxyl group of glutamic acid-8. This ring formation creates a rigid cyclic structure with internal dimensions that are critical for maintaining the threaded topology. The ring residues include Gly1-Gly2-Ala3-Gly4-His5-Val6-Pro7-Glu8, with proline-7 introducing a crucial turn that positions glutamic acid-8 for ring closure.

The threaded tail portion encompasses residues 9 through 21, with the sequence Tyr9-Phe10-Val11-Gly12-Ile13-Gly14-Thr15-Pro16-Ile17-Ser18-Phe19-Tyr20-Gly21. This 13-residue segment passes through the macrolactam ring, creating the characteristic lasso structure. The tail region exhibits distinct structural features, with the amino-terminal portion forming a short beta-sheet structure that is stabilized by hydrogen bonds with the ring region. The threading arrangement positions specific residues at critical locations that are essential for maintaining the topological stability of the lasso fold.

Structural analysis reveals that the macrolactam ring has internal dimensions of approximately 8-10 Angstroms, which provides sufficient space for the polypeptide backbone to pass through while creating steric constraints that prevent easy unthreading. The ring adopts a relatively rigid conformation due to the constraints imposed by the cyclic structure and the presence of proline-7, which limits conformational flexibility. This rigidity is essential for maintaining the proper geometry required for stable threading of the carboxy-terminal tail.

The tail region beyond the ring exhibits a more extended conformation, with the carboxy-terminal residues projecting away from the ring structure. Nuclear magnetic resonance studies demonstrate that residues in the immediate vicinity of the ring (positions 9-12) are relatively well-ordered, while the most carboxy-terminal residues show greater conformational flexibility. This structural organization creates a stable core region where the tail passes through the ring, while allowing some degree of mobility in the distal portion of the tail.

Stabilizing Interactions: Hydrogen Bonding Networks and Plug Residues

The remarkable stability of the Microcin J25 lasso structure is maintained through a sophisticated network of non-covalent interactions rather than disulfide bonds, as this peptide notably lacks cysteine residues and any disulfide cross-links. Instead, the structural integrity depends on specific hydrogen bonding patterns and the strategic positioning of bulky aromatic residues that act as topological plugs. The hydrogen bonding network includes interactions between the threaded tail and the macrolactam ring, particularly involving backbone atoms that stabilize the beta-sheet structure formed between residues in the tail and ring regions.

The most critical stabilizing elements are the two aromatic residues phenylalanine-19 and tyrosine-20, which function as steric plugs that prevent unthreading of the carboxy-terminal tail. These residues are positioned on opposite sides of the macrolactam ring, creating a bulky barrier that effectively traps the tail in the threaded conformation. Phenylalanine-19 is located on one face of the ring while tyrosine-20 projects from the opposite face, creating a molecular "stopper" that maintains the lasso topology. The aromatic rings of these residues are too large to pass back through the macrolactam ring, providing a kinetic barrier to unthreading.

Hydrogen bonding interactions play a crucial role in stabilizing the folded structure, particularly in the region where the tail passes through the ring. These interactions involve both backbone and side chain atoms, creating a network of contacts that help to position the threaded tail in an optimal conformation. The beta-sheet structure formed between tail residues and the ring region is stabilized by multiple hydrogen bonds that contribute to the overall structural stability. Additionally, hydrophobic interactions between aromatic and aliphatic residues provide further stabilization of the compact folded structure.

The absence of disulfide bonds in Microcin J25 distinguishes it from many other stable peptide natural products and highlights the unique mechanism by which the lasso topology confers stability. This reliance on topological constraints rather than covalent cross-links represents a novel approach to achieving peptide stability and has important implications for understanding the structure-function relationships in lasso peptides. The combination of the isopeptide bond forming the ring, the threading topology, and the steric plugs creates a remarkably stable structure that resists both chemical and thermal denaturation.

Comparative Analysis with Other Lasso Peptides

Microcin J25 serves as the archetypal representative of the lasso peptide family, providing a structural framework for understanding the broader class of over 200 currently known lasso peptides. Comparative structural analysis reveals that while all lasso peptides share the fundamental threaded topology, significant variations exist in ring size, tail length, and specific stabilizing interactions. Most lasso peptides contain macrolactam rings ranging from seven to nine residues, with Microcin J25's eight-residue ring representing the most common configuration observed in this peptide family.

The ring-forming residues in lasso peptides typically involve either glutamic acid or aspartic acid side chains, with the carboxyl group forming an isopeptide bond with the amino-terminal glycine or serine residue. Microcin J25's glutamic acid-8 to glycine-1 linkage represents the predominant pattern, though variations in the specific amino acids involved can influence the ring geometry and overall structural properties. Comparative studies with other lasso peptides such as capistruin and astexin-1 reveal similar ring formation mechanisms but different amino acid compositions that affect the detailed structural features.

Tail length variations among lasso peptides range from approximately 7 to 15 residues beyond the ring structure, with Microcin J25's 13-residue tail falling within the typical range. However, the specific amino acid composition of the tail region shows considerable diversity across different lasso peptides, reflecting the varied biological activities and target specificities within this peptide family. The positioning and nature of plug residues also vary significantly, with different lasso peptides employing various combinations of aromatic, branched, and bulky residues to prevent unthreading.

Structural comparison studies have identified conserved features that appear essential for maintaining the lasso topology, including the ring-forming isopeptide bond, the presence of at least one significant steric barrier in the tail region, and specific geometric constraints that allow threading while preventing unthreading. These comparative analyses have been instrumental in understanding the minimal structural requirements for lasso peptide stability and have guided efforts to engineer novel variants with altered properties or enhanced activities.

Advanced Structural Validation Techniques

Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry

Nuclear magnetic resonance spectroscopy has been the primary technique for elucidating the three-dimensional structure of Microcin J25 and validating the lasso topology model. Two-dimensional nuclear magnetic resonance experiments, including nuclear Overhauser effect spectroscopy and total correlation spectroscopy, provided crucial distance constraints that revealed the threaded nature of the structure. These studies demonstrated characteristic nuclear Overhauser effect patterns between residues in the ring and tail regions that could only be explained by the lasso topology rather than a simple cyclic structure.

The nuclear magnetic resonance analysis revealed specific structural features including the beta-sheet interactions between tail residues and the ring region, the positioning of the plug residues, and the overall compactness of the folded structure. Chemical shift analysis provided insights into the local environments of individual residues, confirming the unusual structural arrangement and supporting the proposed threading model. Temperature-dependent nuclear magnetic resonance studies demonstrated the remarkable thermal stability of the lasso structure, with minimal structural changes observed even at elevated temperatures.

Mass spectrometry techniques have been essential for confirming the molecular composition and detecting post-translational modifications in Microcin J25. Electrospray ionization mass spectrometry and liquid secondary ion mass spectrometry provided accurate molecular weight determinations that supported the proposed amino acid sequence and ruled out alternative structural models. Tandem mass spectrometry experiments using collision-induced dissociation revealed characteristic fragmentation patterns that are consistent with the lasso topology.

The fragmentation behavior of Microcin J25 under mass spectrometry conditions provides additional evidence for the threaded structure, with preferential cleavage occurring at specific sites that reflect the topological constraints of the lasso fold. These fragmentation patterns are distinct from those observed with conventional cyclic peptides and provide a diagnostic signature for the lasso topology. Chemical modification studies combined with mass spectrometry have been used to probe specific amino acid residues and their roles in maintaining structural integrity.

X-ray Crystallography and AlphaFold2 Predictions

X-ray crystallography has provided high-resolution structural information for Microcin J25 in complex with its biological target, bacterial RNA polymerase, revealing detailed molecular interactions at the atomic level. The crystal structure of the Microcin J25-RNA polymerase complex shows the peptide bound within the secondary channel of the enzyme, with the lasso structure maintained in the bound conformation. These crystallographic studies confirmed the nuclear magnetic resonance-derived solution structure and demonstrated that the lasso topology is preserved upon target binding.

The crystallographic analysis revealed specific binding interactions between Microcin J25 and RNA polymerase, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to the high-affinity binding. The structure shows how the unique lasso topology positions key residues for optimal interaction with the target protein, explaining the peptide's potent inhibitory activity. Comparison with structures of other lasso peptides bound to RNA polymerase has provided insights into the structural basis for specificity and potency differences among family members.

Recent advances in protein structure prediction using AlphaFold2 have been applied to study the biosynthetic machinery involved in Microcin J25 production, including the maturation enzymes responsible for forming the lasso structure. These computational predictions have provided structural models for the precursor peptide in complex with its processing enzymes, offering insights into the mechanism of lasso formation. The AlphaFold2 predictions suggest specific binding interfaces and conformational changes that occur during the maturation process.

The integration of experimental structural data with computational predictions has advanced understanding of both the final lasso structure and the biosynthetic pathway that produces it. Structure-based protein engineering experiments guided by AlphaFold2 predictions have validated key features of the predicted biosynthetic complex and identified critical residues involved in precursor recognition and processing. These combined approaches represent a powerful methodology for understanding complex natural product biosynthetic systems and have broader implications for lasso peptide research and engineering efforts.

Structural Technique Key Findings Resolution/Precision Reference
Nuclear Magnetic Resonance Lasso topology confirmation, beta-sheet interactions Atomic resolution in solution
Mass Spectrometry Molecular composition, fragmentation patterns ±0.1 Da molecular weight
X-ray Crystallography RNA polymerase binding mode 2.4 Å resolution
AlphaFold2 Predictions Biosynthetic complex structure Confidence scores >90%

Properties

bioactivity

Antibacterial

sequence

GGAGHVPEYFVGIGTPISFYG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

1.1 Mechanism of Action

MccJ25 primarily targets the bacterial RNA polymerase, inhibiting transcription by blocking the secondary channel of the enzyme complex. This action is particularly effective against Enterobacteriaceae, including pathogenic strains of E. coli, Salmonella, and Shigella . The compound disrupts the cytoplasmic membrane of target bacteria, leading to increased permeability and loss of membrane potential .

1.2 In Vitro Studies

Numerous studies have demonstrated the efficacy of MccJ25 in vitro:

  • Against Salmonella Newport : MccJ25 showed a minimal inhibitory concentration (MIC) of 0.03 μM in lysogeny broth (LB), significantly lower than that of conventional antibiotics like rifampicin (38 μM) and reuterin (1,079 μM) . Total inhibition was observed within 24 hours at concentrations starting from the MIC.
  • Multidrug-Resistant Strains : MccJ25 has been effective against various multidrug-resistant (MDR) strains, exhibiting high stability and no cytotoxicity in mammalian cells .

Veterinary Medicine

2.1 Prophylactic Use in Livestock

MccJ25 has shown promise as a prophylactic agent in livestock to combat enterotoxigenic E. coli (ETEC) infections. Studies indicate that administration of MccJ25 can reduce intestinal inflammation and improve gut health by enhancing epithelial barrier function .

  • Case Study : In a murine model, MccJ25 administration significantly reduced ETEC colonization and alleviated clinical symptoms associated with intestinal inflammation .

2.2 Feed Additive Potential

The peptide can also be incorporated into animal feed to prevent infections caused by pathogens such as Salmonella enteritidis. Research indicates that dietary supplementation with MccJ25 can effectively reduce pathogen loads in livestock under colonic conditions .

Food Safety

3.1 Application in Food Preservation

Given its antimicrobial properties, MccJ25 is being explored as a natural preservative in food products to inhibit spoilage and pathogenic bacteria. Its stability under various conditions makes it an attractive alternative to synthetic preservatives.

  • Research Findings : Studies have shown that MccJ25 maintains its activity in biological fluids and food products, suggesting its potential for use in food safety applications .

Biomedical Research

4.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of MccJ25, particularly its ability to modulate immune responses and reduce the production of pro-inflammatory cytokines during infections . This aspect opens avenues for its use in treating inflammatory diseases.

  • Mechanistic Insights : MccJ25 appears to activate signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-kB), contributing to its protective effects against intestinal injuries .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against MDR strains; MIC of 0.03 μM against Salmonella
Veterinary MedicineReduces ETEC colonization; enhances gut health
Food SafetyPotential natural preservative; stable in food products
Biomedical ResearchModulates inflammatory responses; protects against intestinal injuries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts MccJ25 with other antimicrobial peptides (AMPs) and lasso peptides:

Compound Class Source Target Mechanism Structural Features
Microcin J25 Lasso peptide E. coli RNA polymerase Inhibits transcription; ROS induction 21-residue lariat protoknot
Indolicidin Linear cationic AMP Bovine neutrophils Cell membrane Pore formation; membrane disruption 13-residue, tryptophan-rich
LL-37 Cathelicidin-derived AMP Human immune system Cell membrane Membrane permeabilization; immunomodulation α-helical amphipathic structure
Capistruin Lasso peptide Burkholderia spp. RNA polymerase Transcription inhibition (predicted) 19-residue lasso structure
Microcin B17 Post-translationally modified microcin E. coli DNA gyrase Topoisomerase inhibition Heterocyclic thiazole/oxazole rings
Microcin C7-C51 Class I microcin E. coli Aspartyl-tRNA synthetase tRNA mimicry; translation inhibition Adenylate-modified heptapeptide

Key Differentiators of MccJ25

  • Structural Stability : Unlike linear AMPs (e.g., Indolicidin, LL-37), MccJ25’s lasso topology prevents enzymatic degradation and retains activity in harsh environments . Even thermolysin-linearized MccJ25 (MccJ25-L) retains its structured core but loses >90% activity, underscoring the necessity of the cyclic structure .
  • Mechanistic Specificity : While Class I microcins (e.g., B17, C7-C51) target DNA gyrase or tRNA synthetase, MccJ25 uniquely inhibits RNAP, avoiding cross-resistance .
  • Synergy with Antibiotics : MccJ25 synergizes with colistin, enhancing outer membrane penetration. This contrasts with LL-37, which synergizes via membrane disruption .

Resistance Mechanisms

  • MccJ25 : Resistance primarily arises from mutations in FhuA/SbmA transporters, limiting uptake . RNAP mutations are rare due to fitness costs .
  • LL-37/Indolicidin : Bacteria develop resistance via membrane lipid modifications (e.g., increased cardiolipin) or efflux pumps .
  • Microcin B17 : Resistance involves mutations in DNA gyrase (GyrB) or activation of SOS repair pathways .

Preparation Methods

Recombinant Expression in Escherichia coli

Microcin J25 is biosynthesized naturally by certain E. coli strains, but laboratory preparation commonly employs recombinant DNA technology to enhance yield and facilitate purification.

  • A recombinant expression vector, pMJ25, is engineered to carry the MccJ25 biosynthetic gene cluster (BGC), including the precursor peptide gene (mcjA) and the biosynthetic enzymes (mcjB and mcjC).
  • This vector is transformed into E. coli BL21 cells, which are cultured in a medium supplemented with kanamycin and ampicillin to maintain plasmid selection.
  • Cultures are incubated at 37°C with shaking at 200 rpm for approximately 16 hours to allow expression and secretion of MccJ25 into the medium.
  • After incubation, cells are removed by centrifugation (12,000 rpm, 20 min, 4°C), and the supernatant containing raw MccJ25 is collected for purification.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • The crude MccJ25 extract undergoes RP-HPLC to achieve high purity, typically reaching 99.95%.
  • The purified peptide is lyophilized into powder form and stored at -80°C dissolved in non-endotoxemic Milli-Q water to preserve activity.

Biosynthetic Enzymatic Maturation

Microcin J25 maturation from its precursor peptide involves two key enzymes, McjB and McjC, which act in a coordinated manner:

  • McjA Precursor Peptide : Contains a leader sequence (residues -37 to -1) and a core segment (residues 1–21). The core segment is the mature peptide sequence.
  • McjB Protease : Cleaves the amide bond between the leader and core segments, initiating maturation.
  • McjC Enzyme : Catalyzes macrolactam ring formation, which traps the peptide tail in a lasso conformation.

Recent structural predictions using AlphaFold2 and protein engineering experiments reveal that McjB and McjC form a ternary complex with the McjA precursor, where the active sites of McjB and McjC face each other, sandwiching the leader peptide. This arrangement suggests a nearly concerted biosynthetic process, enhancing efficiency and specificity.

Protein Engineering Insights into Preparation

Circular Permutation and Splitting of McjB

  • Variants of McjB were engineered to test the flexibility of the biosynthetic system.
  • Circular permutation variants McjB CP60/61, CP70/71, and CP80/81 were constructed by creating new N- and C-termini at different residues.
  • Among these, McjB CP80/81 showed the highest MccJ25 production yield (4.4% relative to wild type), indicating some tolerance for structural rearrangement.
  • Splitting McjB into two separate proteins (B1 and B2) at various positions was also tested, with McjB S80/81 yielding 41% of wild-type MccJ25 production, demonstrating functional modularity.

Mutagenesis Effects on MccJ25 Yield

  • Mutations at the McjB/McjC interface significantly affected MccJ25 production.
  • For example, McjB F67R mutation reduced yield drastically to 0.6% of wild type, highlighting the importance of noncovalent interactions at this interface.
  • Mutations in McjC (K337E and S440Y) also reduced yields to 8.1% and 2.4%, respectively.
  • Rescue mutations combining McjA and McjB variants (e.g., McjA T–2M with McjB M108T) partially restored production to 5.4%.
Construct MccJ25 Peak Area (×10³) Yield (% of WT)
Wild Type (WT) 14 ± 2.3 100
McjB F67R 0.82 ± 0.73 0.6
McjB CP60/61 0.51 ± 0.13 0.4
McjB CP80/81 6.10 ± 1.37 4.4
McjB S80/81 5.8 ± 0.3 41
McjC K337E 1.1 ± 0.2 8.1
McjC S440Y 0.324 ± 0.086 2.4
McjA T–2M 0.145 ± 0.002 1.0
McjA T–2M / McjB M108T 0.755 ± 0.056 5.4

Table 1: Quantitative yields of MccJ25 production from various engineered constructs, measured by HPLC peak integration with caffeine as an internal standard.

Analytical Confirmation of Microcin J25

  • The amino acid sequence of MccJ25 (GGAGHVPEYFVGIGTPISFYG) is confirmed by automated Edman degradation and mass spectrometry.
  • The molecular mass (~2107 Da) is verified by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
  • These analyses confirm the identity and purity of the biosynthesized MccJ25.

Summary of Preparation Workflow

Step Description Conditions/Notes
Gene cloning Construction of pMJ25 recombinant vector Includes mcjA, mcjB, mcjC genes
Transformation Introduction into E. coli BL21 Selection with kanamycin and ampicillin
Culture growth Shake flask culture 200 mL medium, 37°C, 200 rpm, 16 h
Harvesting Centrifugation to remove cells 12,000 rpm, 20 min, 4°C
Purification Reverse-phase HPLC purification Achieves >99.9% purity
Storage Lyophilization and storage in Milli-Q water -80°C storage
Verification Edman degradation, MALDI-TOF MS Confirms sequence and molecular mass

Table 2: Overview of Microcin J25 preparation steps and conditions.

This comprehensive preparation method combines recombinant biosynthesis in E. coli, enzymatic maturation by McjB and McjC, and purification by RP-HPLC. Protein engineering studies have expanded understanding of enzyme flexibility and interaction critical for efficient MccJ25 production. These insights provide a robust foundation for producing Microcin J25 for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the three-dimensional structure of Microcin J25?

  • Methodological Answer : Initial structural studies relied on circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, which suggested a cyclic configuration. However, contradictions in stability and spectral data led to re-evaluation using X-ray crystallography and mutational analysis. These techniques revealed the threaded-lasso topology, where a 13-residue tail loops through an 8-residue cycle . Key steps include:

  • CD Spectroscopy : Assess secondary structure under varying thermal/chemical conditions.
  • Mutagenesis : Replace residues (e.g., Phe-5, Tyr-20) to test structural stability.
  • X-ray Crystallography : Resolve atomic-level details of the lariat-protoknot .

Q. What are the standard in vitro assays for assessing Microcin J25’s antibacterial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Measure bacterial growth inhibition in liquid/media cultures (e.g., E. coli strains) .
  • RNA Polymerase (RNAP) Inhibition Assays : Use purified RNAP to quantify transcription suppression via electrophoretic mobility shift assays (EMSAs) or radiolabeled nucleotide incorporation .
  • Competition Assays : Co-administer Microcin J25 with RNAP-binding competitors (e.g., rifampicin) to validate target specificity .

Q. How do researchers isolate and purify Microcin J25 from bacterial cultures?

  • Methodological Answer :

  • Plasmid Induction : Use E. coli strains harboring the mcjABCD operon under stress conditions (e.g., microaerophilic) .
  • Chromatography :
  • Ion-Exchange : Separate charged peptide variants.
  • Reverse-Phase HPLC : Purify mature Microcin J25 using acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight (2,107 Da) and purity .

Advanced Research Questions

Q. How can structural contradictions in Microcin J25’s configuration be resolved experimentally?

  • Methodological Answer :

  • Comparative Spectroscopy : Combine NMR (for solution dynamics) and X-ray crystallography (for static structure) to reconcile discrepancies .
  • Protease Resistance Assays : Expose Microcin J25 to trypsin/chymotrypsin; the threaded tail resists cleavage, confirming its buried position .
  • Molecular Dynamics Simulations : Model conformational changes under physiological conditions .

Q. What strategies optimize mutational studies to identify functional residues in Microcin J25?

  • Methodological Answer :

  • Systematic Scanning : Construct >380 single-residue variants to test production efficiency (e.g., processing, export) and bioactivity .
  • Critical Residues :
Function Key Residues Impact
Production (synthesis/export)Gly-1, Glu-8, Thr-16Stabilize precursor processing
RNAP InhibitionPhe-5, Tyr-20, Gly-19Block RNAP secondary channel
  • Dose-Response Analysis : Quantify RNAP inhibition IC50 values for mutants vs. wild-type .

Q. How can thermodynamic stability of the threaded-lasso structure be quantified?

  • Methodological Answer :

  • Thermal Denaturation : Monitor CD signal at 222 nm to calculate melting temperature (T~m~) .
  • Chemical Denaturation : Use urea/guanidine HCl gradients to measure Gibbs free energy (ΔG) of unfolding .
  • Proteolytic Stability : Compare degradation rates of cyclic vs. lasso structures under protease exposure .

Q. What advanced techniques elucidate Microcin J25’s interaction with RNA polymerase?

  • Methodological Answer :

  • Cryo-Electron Microscopy (Cryo-EM) : Resolve Microcin J25-RNAP complexes at near-atomic resolution .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (K~d~, k~on~/k~off~) between Microcin J25 and RNAP .
  • RNAP Mutagenesis : Introduce mutations in the β-subunit secondary channel (e.g., β’ rim-helix) to map interaction sites .

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